1-(Diethylamino)but-3-en-2-ol
Description
Significance of Amino Alcohol Motifs in Organic Chemistry
Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is of profound importance in organic chemistry, appearing in a wide array of biologically active molecules and serving as a versatile building block in synthesis. diva-portal.org They are found in natural products, pharmaceuticals like beta-blockers, and are crucial intermediates in the synthesis of other valuable compounds. uni-muenster.deresearchgate.net The development of efficient methods for synthesizing vicinal amino alcohols has been a long-standing goal for chemists, with significant breakthroughs earning accolades such as the Nobel Prize. uni-muenster.de
These compounds are not only synthetic targets but also powerful tools in asymmetric synthesis. diva-portal.org Their ability to form chiral ligands and auxiliaries has made them indispensable for controlling the stereochemical outcome of a variety of chemical reactions. nih.govcaltech.edursc.org The specific arrangement of the amino and hydroxyl groups allows for the formation of stable chelate complexes with metals, which is a key feature in many catalytic processes.
Overview of Allylic Alcohol Reactivity and Synthetic Utility
Allylic alcohols are a class of alcohols where the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement confers unique reactivity upon the molecule, making allylic alcohols valuable intermediates in organic synthesis. umich.edusioc-journal.cn The double bond can be functionalized in various ways, and the hydroxyl group can direct or participate in reactions, often with high stereoselectivity. wikipedia.org
One of the key reactions of allylic alcohols is epoxidation, where the facial selectivity can be controlled by the hydroxyl group through hydrogen bonding. wikipedia.org Furthermore, allylic alcohols can undergo nucleophilic substitution reactions, either directly or after activation of the hydroxyl group. sioc-journal.cnthieme-connect.com These substitutions are synthetically useful for introducing a variety of functional groups. The direct substitution of the hydroxyl group is considered a green chemical process as it generates water as the only byproduct. thieme-connect.com
Structural and Mechanistic Relevance of 1-(Diethylamino)but-3-en-2-ol
This compound, with the CAS number 3141-84-2, is a specific example of a vicinal amino alcohol that also incorporates an allylic alcohol functionality. sigmaaldrich.com Its structure, featuring a diethylamino group on one carbon and a hydroxyl group on the adjacent carbon which is also part of an allylic system, makes it a molecule of significant interest. This combination of functional groups suggests a rich and varied reactivity profile.
The presence of both a nucleophilic amino group and a potentially electrophilic or directing hydroxyl group within the same molecule allows for a range of intramolecular and intermolecular transformations. The stereochemistry at the hydroxyl-bearing carbon is a crucial feature, and its control is a key aspect of the synthesis of this and related compounds. The interplay between the amino alcohol and allylic alcohol functionalities dictates its role in chemical reactions, potentially serving as a precursor to more complex molecules or as a ligand in catalysis.
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.231 g/mol |
| CAS Number | 3141-84-2 |
This table displays the basic chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3141-84-2 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(diethylamino)but-3-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
InChI Key |
PXEWDINPVYAYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C=C)O |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Control in 1 Diethylamino but 3 En 2 Ol Derivatives
Enantioselective Catalytic Methods
Enantioselective catalysis offers the most elegant and atom-economical routes to chiral molecules, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral allylic amino alcohols like 1-(Diethylamino)but-3-en-2-ol.
Asymmetric Transfer Hydrogenation with Chiral Catalysts
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. In the context of synthesizing this compound, this involves the reduction of the corresponding prochiral ketone, 1-(Diethylamino)but-3-en-2-one. Chiral ruthenium complexes, particularly those developed by Noyori and coworkers, are exceptionally effective for this transformation. kanto.co.jpacs.org These catalysts typically feature a Ru(II) center coordinated to an η⁶-arene and a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). nih.gov
The reaction typically uses an inexpensive and readily available hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. kanto.co.jp The mechanism involves the formation of a chiral ruthenium hydride species that delivers hydrogen to the ketone's carbonyl group with high face selectivity, dictated by the chiral environment of the ligand. acs.org The enantioselectivity of the reduction can be influenced by the steric and electronic properties of the substrate. acs.org For ketones with structurally similar groups attached to the prochiral center, achieving high enantioselectivity can be challenging, but specialized Ru-catalysts have been developed to address this. nih.gov
| Catalyst Precursor | Ligand | Hydrogen Donor | Substrate Type | ee (%) | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | (R,R)-TsDPEN | HCOOH/Et₃N | Aromatic Ketones | >95 | kanto.co.jp |
| [RuCl(mesitylene)((R,R)-TsDPEN)] | (R,R)-TsDPEN | 2-propanol/KOH | Acetophenone | 97 | acs.org |
| Ir-Complex/Chiral Phosphoric Acid | Achiral Diamine | H₂ | N-Aryl Imines | up to 98 | acs.org |
This table presents representative data for asymmetric transfer hydrogenation reactions applicable to the synthesis of chiral alcohols and amines.
Asymmetric Addition Reactions
The formation of the stereocenter in this compound can be achieved through the asymmetric addition of a vinyl nucleophile to an aldehyde or an organometallic addition to an unsaturated carbonyl compound. One prominent strategy is the copper-catalyzed hydroamination of unprotected allylic alcohols, which provides direct, one-step access to chiral γ-amino alcohols with high regio- and enantioselectivity. nih.gov
Another widely studied method is the enantioselective addition of organozinc reagents to aldehydes, catalyzed by a chiral amino alcohol ligand. scirp.orgwikipedia.org For the synthesis of this compound, this would conceptually involve the addition of a vinylzinc reagent to 2-(diethylamino)acetaldehyde (B13472542) in the presence of a chiral catalyst. The stereochemical outcome is controlled by the formation of a chiral zinc-ligand complex that directs the approach of the aldehyde to the nucleophile. wikipedia.org
| Reaction Type | Catalyst/Ligand | Substrates | Key Feature | ee (%) | Reference |
| Copper-Catalyzed Hydroamination | Cu-Catalyst with Chiral Ligand | Allylic Alcohols, Amines | One-step synthesis of γ-amino alcohols | High | nih.gov |
| Diethylzinc Addition | Chiral Amino Alcohol Ligand | Benzaldehyde, Diethylzinc | Classic C-C bond formation | up to 98 | psu.educonicet.gov.ar |
| Nickel-Catalyzed Reductive Coupling | Ni-Complex with Chiral Ligand | Aldehydes, Dienol Ethers | Access to syn- or anti-1,2-diols | High | acs.org |
This table summarizes findings from various asymmetric addition reactions for synthesizing chiral alcohols.
Palladium-Catalyzed Asymmetric Allylic Substitutions
Palladium-catalyzed asymmetric allylic substitution (AAA) is a versatile and powerful method for constructing stereogenic centers. This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, proceeding through a π-allyl palladium intermediate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium center. nih.gov
For a molecule like this compound, this could be approached by reacting a substrate like 1,4-dichlorobut-2-ene or a related carbonate with diethylamine (B46881). The chiral palladium catalyst would differentiate between the two enantiotopic leaving groups or control the facial selectivity of the nucleophilic attack on the symmetrical π-allyl intermediate. More advanced strategies involve the direct C-H functionalization of N-allyl imines, which provides a highly atom-economical route to vicinal diamino derivatives. rsc.org These methods have been successfully applied to synthesize various chiral allylic amines and related structures. rsc.org
Hydrophosphination for Chiral Diphosphines
While the previous sections focused on synthesizing this compound, the compound itself can be a valuable chiral starting material. Chiral allylic amino alcohols can serve as precursors or auxiliaries in the synthesis of other important chiral molecules, such as P-chiral diphosphine ligands. These ligands are of immense value in asymmetric catalysis.
One method involves using the chiral amino alcohol as a chiral auxiliary to direct a diastereoselective hydrophosphination reaction. rsc.orgbeilstein-journals.org Alternatively, palladium-templated strategies can be employed where an allylic phosphine (B1218219) substrate, potentially derived from the chiral amino alcohol, undergoes hydrophosphination. researchgate.netacs.org The coordination to the metal template, which may itself contain a chiral auxiliary, controls the stereochemistry of the addition of a P-H bond across a double bond, leading to the formation of functionalized chiral 1,2- or 1,3-diphosphines with high stereoselectivity. researchgate.netacs.org
Enzymatic Catalysis in Chiral Synthesis
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiopure this compound, two primary enzymatic strategies are applicable: kinetic resolution of the racemate and asymmetric reduction of the corresponding ketone.
In a kinetic resolution, an enzyme, typically a lipase, selectively acylates one enantiomer of racemic this compound at a much faster rate than the other. researchgate.net This allows for the separation of the slow-reacting enantiomer from the acylated fast-reacting one. Dynamic kinetic resolution (DKR) combines this with an in-situ racemization of the slow-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. researchgate.net
Alternatively, an alcohol dehydrogenase (ADH) can be used for the stereoselective reduction of 1-(Diethylamino)but-3-en-2-one. mdpi.comrsc.org By selecting an appropriate ADH (many are commercially available or can be engineered), the prochiral ketone can be reduced to either the (R)- or (S)-alcohol with very high enantiomeric excess. rsc.org
| Enzymatic Strategy | Enzyme Class | Reaction | Key Advantage | ee (%) | Reference |
| Dynamic Kinetic Resolution | Lipase / Racemization Catalyst | Acylation of one enantiomer | Theoretical 100% yield of one isomer | up to 98 | researchgate.net |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Reduction of prochiral ketone | High selectivity for (R) or (S) alcohol | >99 | rsc.org |
| Reductive Amination | Imine Reductase (IRED) / Amine Dehydrogenase | Imine reduction to chiral amine | Direct synthesis of chiral amines | >99 | nih.govrsc.org |
This table highlights key enzymatic strategies applicable to the synthesis of chiral amino alcohols.
Chiral Auxiliary-Mediated Asymmetric Synthesis
In this classical approach to asymmetric synthesis, a chiral auxiliary is temporarily attached to a substrate molecule. wikipedia.orgnumberanalytics.com The covalently bound auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to reveal the enantiomerically enriched product. numberanalytics.com
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. wikipedia.org Subsequent steps, like an asymmetric aldol (B89426) reaction or alkylation, would be directed by the steric hindrance of the auxiliary. For example, the enolate formed from an N-acyl oxazolidinone adopts a specific conformation due to the auxiliary, leading to a highly diastereoselective reaction with an electrophile. sioc-journal.cn After the desired stereocenter is set, the auxiliary is removed through hydrolysis or reduction, yielding the chiral product. The synthesis of γ-amino alcohols, in particular, often relies on the diastereoselective reduction of a chiral intermediate that was prepared using an auxiliary-directed reaction. nih.gov
Diastereoselective Synthetic Pathways
The synthesis of β-amino alcohols like this compound derivatives often involves the creation of one or two new stereocenters. The primary strategies to achieve this with high diastereoselectivity are centered around the addition of nucleophiles to α-amino aldehydes or the reduction of α-amino ketones.
One of the most extensively studied methods is the chelation-controlled addition of organometallic reagents to N-protected α-amino aldehydes. scholaris.caucla.edu In this approach, a metal ion coordinates to both the nitrogen atom of the amino group and the carbonyl oxygen of the aldehyde, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the molecule, forcing the incoming nucleophile to attack the carbonyl carbon from a specific face, thus leading to a high preference for the syn-amino alcohol. scholaris.ca For example, the tin-mediated allylation of N-Boc α-amino aldehydes has been shown to produce syn-amino alcohols with good yields and high diastereoselectivity. scholaris.ca The steric bulk of the substituent on the α-carbon can further enhance this selectivity. scholaris.ca Similarly, vinyl Grignard additions to N-Boc protected α-amino aldehydes also favor the formation of the syn product through a chelation-controlled pathway. scholaris.ca
Conversely, chelation-controlled hydride reduction of α-amino ketones is a powerful strategy for synthesizing anti-β-amino alcohols. clockss.org This method is valued for its high conversion rates and excellent diastereoselectivity without the need for expensive catalysts. clockss.org For instance, the reduction of an α-amino ketone using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) in ethanol (B145695) at low temperatures can yield the corresponding anti-β-amino alcohol as a single isomer in high yield. clockss.org
The choice of organometallic reagent, protecting group on the nitrogen, and reaction conditions all play a critical role in determining the stereochemical outcome. nih.gov While chelation control is a dominant model, its effectiveness can be hindered by certain protecting groups on the nitrogen that interfere with the formation of the chelate. scholaris.ca
Table 1: Examples of Diastereoselective Reactions for β-Amino Alcohol Synthesis
| Starting Material | Reagent(s) | Product Type | Diastereomeric Ratio (syn:anti) | Reference |
| N-Boc α-amino aldehyde | Allyltributyltin, SnCl₄ | syn-amino alcohol | High (increases with steric bulk) | scholaris.ca |
| N-Boc phenylalaninal | Vinylmagnesium bromide | syn-amino alcohol | 6:1 | scholaris.ca |
| α-Amino ketone | LiAlH(OtBu)₃, EtOH | anti-β-amino alcohol | >99:1 (single isomer reported) | clockss.org |
| N-carbamoyl aminoaldehyde | Lithium divinylcuprate | threo-amino alcohol | High | ucla.edu |
| α-alkoxy aldimine | Allylmagnesium bromide | Homoallylic amine | High | nih.gov |
Role of Intramolecular Interactions and Directing Groups in Stereochemical Control
The stereochemical outcome in the synthesis of this compound derivatives is fundamentally governed by non-covalent intramolecular interactions and the influence of directing groups. researchgate.net The key to this control is the ability of the α-amino group and the carbonyl oxygen to form a stable, cyclic chelate with a metal ion, a phenomenon known as chelation control. nih.gov
This chelation model is particularly effective for α-substituted carbonyl compounds. nih.gov The metal ion, often from a Lewis acid or the organometallic reagent itself (e.g., Mg²⁺ from a Grignard reagent), acts as a template. It coordinates with both the nitrogen and oxygen atoms, locking the substrate in a rigid conformation. scholaris.ca This conformation exposes one face of the carbonyl group to nucleophilic attack while shielding the other, thereby directing the stereochemistry of the addition. The strength of this chelation is paramount; for example, a carbamate (B1207046) protecting group is a stronger chelator than ethers or esters, leading to excellent diastereoselectivity in additions of organocuprates. ucla.edu
Beyond metal-ion chelation, inherent intramolecular hydrogen bonding plays a crucial role in dictating the conformational preferences of the molecule, which in turn influences reactivity. researchgate.net In molecules containing both hydroxyl and amino groups, such as 2-aminoethanol and 3-aminopropanol, an intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom (OH···N). researchgate.net Spectroscopic and computational studies have confirmed the presence of conformers stabilized by this interaction. researchgate.net This intramolecular hydrogen bond can pre-organize the substrate into a conformation that is favorable for chelation when a metal ion is introduced, effectively lowering the energy barrier to the formation of the key stereodirecting intermediate. The presence of such hydrogen bond-like interactions has been demonstrated through both Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) computational analyses. researchgate.net
The protecting group on the nitrogen atom is a critical directing group. Bulky or electronically unsuitable protecting groups can sterically hinder or electronically disfavor the formation of the five-membered chelate ring, leading to poor stereoselectivity or a switch to a different stereochemical model, such as the non-chelation Felkin-Anh model. scholaris.ca Therefore, the selection of an appropriate N-protecting group, like a Boc or Cbz group, is essential for achieving high diastereoselectivity via chelation control. ucla.edu
Reaction Mechanisms and Transformations of 1 Diethylamino but 3 En 2 Ol and Analogues
Elucidation of Fundamental Mechanistic Pathways
Understanding the mechanistic pathways of reactions involving these amino alcohols is crucial for controlling reaction outcomes and designing new synthetic methodologies. Research in this area has focused on identifying key intermediates, analyzing transition states, and understanding the influence of the reaction environment.
A significant area of investigation for analogues of 1-(diethylamino)but-3-en-2-ol, particularly in electrophilic cyclization reactions, involves the formation of cyclic onium ions as key intermediates. Organoselenium-induced cyclizations, for instance, are proposed to proceed through the formation of a seleniranium ion . nih.govresearchgate.netsemanticscholar.org
The general mechanism begins with the electrophilic attack of a selenium reagent (e.g., phenylselenyl chloride, PhSeCl) on the alkene double bond. researchgate.netwindows.net This step forms a three-membered cyclic seleniranium ion intermediate. nih.govresearchgate.netscispace.com This intermediate is then susceptible to intramolecular nucleophilic attack by the proximate amino or hydroxyl group. nih.govsemanticscholar.org In the case of amino alcohol analogues, this can lead to the formation of nitrogen- or oxygen-containing heterocyclic compounds. semanticscholar.orgrsc.org
Studies on various alkenyl amines and alcohols have demonstrated the formation of these cyclic intermediates. For example, the selenium-induced cyclization of 4-hydroxy-5-pentenylamines and 5-hydroxy-6-hexenylamines proceeds through seleniranium ions to yield substituted pyrrolidines and piperidines, respectively. researchgate.net The regioselectivity of the nucleophilic attack (e.g., exo versus endo cyclization) is a key aspect of these transformations. nih.govresearchgate.net In many cases, the reaction proceeds via an anti-attack of the internal nucleophile on the seleniranium cation. nih.govresearchgate.net
Experimental and computational studies have been employed to probe the existence and reactivity of these intermediates. researchgate.netresearchgate.netresearchgate.net For example, density functional theory (DFT) calculations have been used to study the stability and structure of seleniranium ions formed from 5-alkenylhydantoins, which are analogues containing an alkene and a potential internal nucleophile. nih.govresearchgate.net These studies confirm that the formation of the seleniranium ion is a critical step, which then dictates the subsequent stereochemical and regiochemical outcome of the cyclization. nih.govbeilstein-journals.org The stability and subsequent reactivity of the seleniranium ion can be influenced by substituents on the selenium atom and the alkene, as well as by the nature of the nucleophile. researchgate.netacs.orgnih.gov
While seleniranium ions are well-documented, the involvement of aromatic anions as intermediates in reactions of this compound is less common and would typically be associated with reactions involving deprotonation or metal-halogen exchange on an aromatic ring, which is not present in the parent compound. However, in reactions of analogues containing aromatic moieties, the formation of such intermediates could be relevant. For instance, the dehydration of 3-substituted benzene-cis-dihydrodiols to phenols proceeds through a carbanion intermediate or a concerted reaction with a 'carbanion-like' transition state. diva-portal.org
The analysis of transition states and reaction energetics provides a deeper understanding of reaction kinetics and selectivity. For reactions involving analogues of this compound, computational methods, such as Density Functional Theory (DFT), have been instrumental in mapping out potential energy surfaces. researchgate.netnih.govresearchgate.net
In the context of selenocyclization, DFT calculations have been used to investigate the transition states for both the initial electrophilic addition and the subsequent intramolecular nucleophilic attack. nih.govresearchgate.net These studies help to elucidate why certain reaction pathways are favored over others. For example, in the selenocyclization of 5-alkenylhydantoins, theoretical calculations confirmed that the 5-exo cyclization pathway is energetically preferred over the 6-endo pathway. nih.govresearchgate.net
Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the activated complex at the transition state. wikipedia.org The Gibbs free energy of activation (ΔG‡) is a key parameter that determines the reaction rate. Computational studies can calculate this value for different possible pathways, allowing for predictions of reaction outcomes. mdpi.combeilstein-journals.org For instance, in dehydro-Diels-Alder reactions, which share features with cyclization reactions, computational results have been used to compare the activation barriers for concerted versus stepwise mechanisms. nih.govresearchgate.net
The Hammond postulate is often invoked to relate the structure of the transition state to the energetics of the reaction. mdpi.com For exothermic steps, the transition state is expected to resemble the reactants (an "early" transition state), while for endothermic steps, it should resemble the products (a "late" transition state). This principle has been applied in the study of intramolecular Diels-Alder reactions, where a correlation was found between the reaction's exergonicity and the geometry of the transition state. mdpi.com
Kinetic studies also provide valuable data on reaction energetics. For example, gas-phase studies on the reactivity of seleniranium ions have used Hammett plots to correlate reaction rates with the electronic properties of substituents, providing insight into the charge distribution in the transition state. researchgate.netacs.org
The aggregation of reactants or intermediates and the nature of the solvent can significantly impact the course and rate of a reaction. While specific studies on the aggregation of this compound are not prevalent in the searched literature, the principles of solvation effects are broadly applicable to its reactions.
Solvation plays a critical role in stabilizing charged intermediates and transition states. In reactions proceeding through ionic intermediates, such as the seleniranium ion, polar solvents are generally expected to facilitate the reaction by stabilizing the charged species. However, the specific interactions between the solvent and the reacting molecules can be complex.
The choice of solvent can influence the regioselectivity and stereoselectivity of a reaction. For example, in the selenium-induced cyclization of certain unsaturated alcohols, changing the solvent can affect the product distribution. researchgate.net In some cases, coordinating solvents can compete with the internal nucleophile, leading to different products.
The role of additives, such as Lewis acids, can also be understood in the context of their interaction with the reactants and intermediates. Lewis acids can coordinate to the hydroxyl or amino group, potentially altering their nucleophilicity or influencing the stereochemical outcome of the reaction. researchgate.net For example, the addition of SnCl₄ has been shown to affect the regio- and diastereoselectivity in the selenocyclofunctionalization of N-cinnamylperhydro-1,3-benzoxazines. uva.es
Autocatalysis is a phenomenon where a reaction product acts as a catalyst for its own formation. uni-muenchen.de This can lead to a characteristic sigmoidal reaction rate profile, where the reaction starts slowly and then accelerates as the product accumulates.
In the context of reactions involving β-amino alcohols, which are structurally related to this compound, autocatalysis has been explored in asymmetric alkylation reactions. uni-muenchen.de Some β-amino alcohols have been tested as ligands in diorganozinc additions to aldehydes, and the potential for the product to act as a catalyst for its own production is a key area of research in the study of the origin of homochirality. uni-muenchen.de
Furthermore, in some catalytic cycles involving allylic alcohols, a product-like species can be part of the catalytic loop. For instance, in transfer hydrogenation reactions, a metal hydride formed during the oxidation of an alcohol can then be used to reduce another substrate. rsc.org If the product of the reduction is structurally similar to the initial substrate, the potential for autocatalytic behavior exists.
A fundamental question in mechanistic chemistry is whether multiple bond-forming and bond-breaking events occur simultaneously in a single transition state (a concerted reaction ) or sequentially through one or more intermediates (a stepwise reaction ). quora.comwikipedia.org
For many reactions involving analogues of this compound, particularly electrophilic additions to the alkene, the mechanism is generally considered to be stepwise. windows.net The formation of a distinct intermediate, such as a seleniranium ion, is a hallmark of a stepwise process. nih.govresearchgate.netsemanticscholar.org The reaction proceeds through at least two steps: formation of the intermediate and its subsequent reaction. quora.com
However, the distinction is not always clear-cut, and some reactions may have features of both. Pericyclic reactions, such as the Diels-Alder reaction, are classic examples of concerted processes that proceed through a single, cyclic transition state. nih.govwikipedia.org Computational studies are often employed to distinguish between these pathways by locating the relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. nih.govresearchgate.net If a stable intermediate can be located, the reaction is stepwise. If only a single transition state connects reactants and products, it is concerted.
For some cycloaddition reactions, the energy difference between the concerted and stepwise pathways can be small, and the mechanism may even switch depending on the specific substrates. nih.govresearchgate.net For example, in dehydro-Diels-Alder reactions, the concerted pathway is generally favored for enynes, but the energy difference diminishes for diynes, and a stepwise mechanism may become competitive. nih.gov
Isotope effects can also be a powerful experimental tool for distinguishing between concerted and stepwise mechanisms. nih.gov The "double isotope fractionation" method, for instance, tests whether two bond-breaking events are coupled by measuring the isotope effect on an isotope effect. nih.gov
Reactivity of the Alkene Moiety
The alkene moiety in this compound and its analogues is a key site of reactivity, participating primarily in addition and cyclization reactions.
Electrophilic Addition and Cyclofunctionalization:
The most characteristic reaction of the alkene in this class of compounds is electrophilic addition, often coupled with intramolecular cyclization (cyclofunctionalization). As discussed previously, electrophiles such as selenenyl halides (PhSeX) react with the double bond to form a cyclic onium ion. windows.netwiley-vch.de The presence of the internal nucleophiles (the amino and hydroxyl groups) allows for rapid intramolecular capture of this intermediate.
The regioselectivity of this cyclization is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored over the corresponding endo pathways. researchgate.net The nature of the nucleophile (nitrogen vs. oxygen), the substitution pattern of the alkene, and the reaction conditions can all influence which cyclization pathway is dominant. uva.esacs.org
Aminocyclization: The nitrogen atom of the diethylamino group can act as the internal nucleophile, leading to the formation of substituted pyrrolidines or piperidines. rsc.orgresearchgate.net
Oxycyclization (Etherification): The hydroxyl group can also participate as the nucleophile, resulting in the formation of substituted tetrahydrofurans or tetrahydropyrans. researchgate.net
The stereochemistry of these reactions is often high, with the nucleophile typically attacking the onium ion in an anti fashion relative to the electrophile. windows.netwiley-vch.de
Other Reactions:
Besides cyclofunctionalization, the alkene moiety can, in principle, undergo other typical alkene reactions, such as:
Hydrogenation: Reduction of the double bond to a saturated carbon-carbon single bond.
Oxidation: Reactions such as epoxidation or dihydroxylation to introduce new functional groups.
Allylic Substitution: Reactions that occur at the carbon atom adjacent to the double bond. science.gov The presence of the hydroxyl group at the other allylic position can influence the regioselectivity of such reactions. mdpi.com
The interplay between the alkene and the neighboring amino and hydroxyl groups is a defining feature of the chemistry of this compound and its analogues, enabling the stereocontrolled synthesis of a wide variety of heterocyclic structures. rsc.orgresearchgate.netacs.org
Data Tables
Table 1: Mechanistic Features of Selenocyclization of Aminoalkene/Alkene-Alcohol Analogues
| Mechanistic Feature | Description | Key Findings/Observations | References |
| Intermediate | Seleniranium Ion | Formed by electrophilic attack of Se reagent on the C=C bond. Structure and stability confirmed by experimental and computational studies. | researchgate.net, nih.gov, researchgate.net, scispace.com |
| Nucleophilic Attack | Intramolecular (N or O) | Typically proceeds via an anti-attack on the seleniranium ion. | nih.gov, wiley-vch.de, windows.net |
| Regioselectivity | exo vs. endo | 5-exo and 6-exo cyclizations are generally favored. Can be influenced by substrate and reaction conditions. | nih.gov, researchgate.net, rsc.org |
| Energetics | Stepwise Pathway | The formation of the seleniranium ion is a distinct step. The ring-closure step is often rate-determining. | researchgate.net, beilstein-journals.org |
| Stereochemistry | High Diastereoselectivity | The anti-addition mechanism leads to specific stereochemical outcomes in the cyclic products. | beilstein-journals.org, wiley-vch.de, researchgate.net |
Table 2: Factors Influencing Cyclofunctionalization Reactions
| Factor | Influence | Example | References |
| Solvent | Affects stability of charged intermediates and can influence selectivity. | Acetonitrile vs. Dichloromethane can alter product ratios. | researchgate.net |
| Electrophile | The nature of the electrophile (e.g., PhSeCl vs. PhSeBr) can affect reaction rates and selectivity. | Different selenenylating agents can give varying diastereoselectivity. | researchgate.net, windows.net |
| Additives (e.g., Lewis Acids) | Can coordinate to heteroatoms, altering nucleophilicity and controlling stereochemistry. | SnCl₄ can improve diastereoselectivity in certain selenocyclizations. | uva.es |
| Substrate Structure | Substitution on the alkene and the nature of the tether influence regio- and stereochemical outcomes. | Cinnamyl vs. prenyl groups lead to different cyclization products and selectivities. | uva.es, rsc.org |
Electrophilic Additions and Cycloadditions (e.g., Selenofunctionalization)
The vinyl group in this compound is susceptible to electrophilic attack. Selenofunctionalization, the addition of an electrophilic selenium reagent and a nucleophile across the double bond, is a prime example of this reactivity. semanticscholar.org In molecules containing an internal nucleophile, such as the hydroxyl or amino group, this reaction often proceeds intramolecularly to form heterocyclic compounds. cardiff.ac.uk
The general mechanism involves the activation of the double bond by an electrophilic selenium species (Se⁺) to form a cyclic seleniranium ion intermediate. semanticscholar.orgcardiff.ac.uk This intermediate is then attacked by an internal nucleophile in a regio- and stereoselective manner. semanticscholar.org For an allylic alcohol, the hydroxyl group can attack to yield a cyclic selenoether, a process known as selenocyclization or selenoetherification. cardiff.ac.uk The reaction typically follows an anti-addition pathway and results in exo-cyclization products. cardiff.ac.uk
A variety of electrophilic selenium reagents and catalysts can be employed for these transformations. The choice of reagent can influence reactivity and selectivity. wiley-vch.de
Table 1: Examples of Reagents for Electrophilic Selenofunctionalization
| Selenium Reagent | Co-reagent/Catalyst | Application/Notes | Source |
|---|---|---|---|
| N-Phenylselenosaccharin (NPSSac) | - | In situ generated electrophile for cyclization of unsaturated alcohols. | cardiff.ac.uk |
| Diphenyldiselenide (PhSeSePh) | N-Fluorobenzenesulfonimide (NFSI), Base | Catalytic system for the synthesis of allylic 3-aminoalcohols from allylic alcohols. | semanticscholar.orgresearchgate.net |
| Benzeneselenenyl m-nitrobenzenesulfonate | - | Promotes high-yield cyclization of unsaturated alcohols and carboxylic acids. | cardiff.ac.uk |
| Phenylselenenyl Halides (PhSeCl, PhSeBr) | - | Common, commercially available reagents for introducing selenium. | wiley-vch.de |
Kinetic resolution of racemic allylic alcohols has been achieved using chiral electrophilic selenium reagents, yielding enantiomerically enriched unreacted alcohols and addition products with high facial selectivity. researchgate.net This highlights the potential for stereocontrolled transformations of chiral substrates like this compound.
Photo-Induced Rearrangements and Ring Dynamics (e.g., Ring-Opening)
Photo-induced reactions offer pathways for unique molecular transformations that are often inaccessible through thermal methods. In systems analogous to this compound, light can initiate rearrangements, isomerizations, and cleavage reactions. For instance, a photochemical method for the semipinacol rearrangement of unactivated allylic alcohols has been developed using an organophotocatalyst and a cobalt-salen complex, yielding α,α-disubstituted ketones. researchgate.net
Energy transfer (EnT) photocatalysis can convert alkenes into γ-amino alcohols using bifunctional reagents that undergo N–O bond homolysis, followed by a radical Brook rearrangement. acs.orgnih.gov This process demonstrates a sophisticated method for installing a 1,3-amino alcohol linkage across a double bond. acs.orgnih.gov Furthermore, dual copper/iridium photocatalytic systems can achieve enantioselective allylic C(sp³)–H oxygenation of olefins, converting them into chiral allylic esters. nih.gov While not a rearrangement of the core skeleton, these examples show how photochemical energy can be used to functionalize the allylic position with high selectivity. nih.gov
Although specific studies on the photo-induced rearrangements of this compound are not prevalent in the literature, the principles from related systems suggest that irradiation could induce transformations such as cis-trans isomerization of the double bond or rearrangements involving the allylic functional groups.
Transformations Involving the Hydroxyl Group
Mechanistic Studies of Dehydration Processes
The acid-catalyzed dehydration of alcohols is a classic elimination reaction that forms alkenes. For secondary alcohols like this compound, this transformation typically proceeds through an E1 mechanism. libretexts.orgacs.orgpearson.comchemistrysteps.com The process is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (H₂O). chemistrysteps.comjove.com
The key steps in the E1 dehydration are:
Protonation: The alcohol's oxygen atom is protonated by the acid catalyst to form an alkyloxonium ion. jove.comaakash.ac.in
Carbocation Formation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a carbocation intermediate. jove.comaakash.ac.in For this compound, this would be a secondary allylic carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across two carbon atoms.
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. libretexts.org
In the case of the carbocation derived from this compound, deprotonation can occur at two positions, potentially leading to the formation of a conjugated diene, 1-(diethylamino)-1,3-butadiene. The formation of the more substituted (and thus more stable) conjugated diene is generally favored. libretexts.org The reaction conditions, particularly temperature, are crucial; higher temperatures favor elimination over the competing substitution reaction. libretexts.orgmasterorganicchemistry.com
Table 2: Conditions for Dehydration of Secondary Alcohols
| Alcohol Type | Catalyst | Temperature | Mechanism | Source |
|---|---|---|---|---|
| Secondary | H₂SO₄ (conc.) | 100–140 °C | E1 | libretexts.org |
| Secondary | H₃PO₄ | High | E1 | chemistrysteps.com |
| Secondary | POCl₃, Pyridine | 0 °C | E2 | openstax.org |
| Secondary (hydrothermal) | Water (as solvent and catalyst) | High T, P | E1 dominates | acs.org |
Stereospecific Isomerization Reactions
Allylic alcohols and their derivatives can undergo isomerization reactions where the double bond migrates. Of particular interest are stereospecific isomerizations, where the chirality of the starting material influences the stereochemistry of the product. While transition metals are often used, recent studies have highlighted base-catalyzed methods. acs.orgacs.orgnih.gov
A mild, metal-free strategy for the stereospecific isomerization of electron-deficient allylic alcohols to ketones has been developed using a catalytic amount of an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.orgnih.gov The proposed mechanism involves a rate-limiting deprotonation of the alcohol, followed by the formation of an intimate ion pair between the resulting allylic anion and the protonated base. acs.orgacs.orgnih.gov This tight ion-pair facilitates an efficient transfer of chirality during the subsequent proton shift, leading to an enol that tautomerizes to the ketone. acs.orgacs.orgnih.govdiva-portal.org This methodology has also been extended to the isomerization of allylic amines. whiterose.ac.uk
Table 3: Bases Used in Stereospecific Isomerization of Allylic Alcohols
| Base | Substrate Type | Key Finding | Source |
|---|---|---|---|
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Electron-deficient allylic alcohols & ethers | Efficient, metal-free, stereospecific isomerization via an ion-pair mechanism. | acs.orgacs.org |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Electron-deficient allylic alcohols | Lower yield compared to stronger bases like TBD. | acs.org |
| Sodium Hydride (NaH) | Electron-deficient allylic alcohols | Low yield observed. | acs.org |
Reactivity of the Tertiary Amine Moiety
Nucleophilic Reactivity and Addition Reactions
The tertiary diethylamino group possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. masterorganicchemistry.comlibretexts.org The nucleophilicity of amines generally increases with alkyl substitution, although it is also sensitive to steric hindrance. masterorganicchemistry.com As a nucleophile, the amine can react with a variety of electrophiles. masterorganicchemistry.comlibretexts.org
A significant aspect of the reactivity of the amino group in this compound is its potential for neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.orglibretexts.org When a reaction occurs at an adjacent carbon (for example, substitution at the C2 position after activation of the hydroxyl group), the nitrogen atom can act as an internal nucleophile. wikipedia.org This participation leads to the formation of a cyclic aziridinium (B1262131) ion intermediate. wikipedia.org
NGP by a nitrogen atom can have several consequences:
Rate Acceleration: The intramolecular reaction is often kinetically favored, leading to a significant increase in the reaction rate compared to a similar molecule without the neighboring amine. wikipedia.org
Rearrangements: The formation of the bridged intermediate can lead to products where the nucleophile has added to a different carbon than the one that originally held the leaving group. libretexts.org
Coordination Chemistry with Metal Centers
The molecular architecture of this compound, featuring a tertiary amine, a secondary alcohol, and a terminal alkene, renders it a highly versatile ligand in coordination chemistry. The presence of multiple, distinct donor sites—the nitrogen lone pair (a soft donor), the oxygen lone pairs (a hard donor), and the alkene π-system—allows for several coordination modes, which can be selectively engaged depending on the electronic properties and coordination preferences of the metal center.
The most prevalent coordination mode is bidentate N,O-chelation. In this arrangement, the nitrogen and oxygen atoms bind simultaneously to a single metal center, forming a thermodynamically stable five-membered chelate ring. This N,O-scaffold is fundamental to the ligand's utility, particularly in asymmetric catalysis where a well-defined, rigid coordination sphere is essential for enforcing stereoselectivity. The stereocenter at the C2 position, bearing the hydroxyl group, is held in close proximity to the metal, enabling effective chiral induction in catalytic transformations.
Beyond simple chelation, the vinyl group introduces the possibility of a tridentate (N,O,π) binding mode. This is typically observed with soft, π-acidic, and electron-rich late transition metals such as Pd(0), Pt(0), or Rh(I). In such complexes, the metal center coordinates to the nitrogen and oxygen atoms while also engaging in a π-interaction with the C=C double bond. This additional point of attachment can further rigidify the complex, influencing its geometry and reactivity. For instance, in a square planar d⁸ metal complex, coordination of the alkene would force a shift to a trigonal bipyramidal geometry.
The electronic and steric properties of the ligand can be systematically tuned by modifying its structure. Analogues with bulkier N-alkyl groups (e.g., diisopropyl instead of diethyl) can be used to increase steric hindrance around the metal center, which can be advantageous for enhancing enantioselectivity in certain reactions. The table below summarizes the coordination behavior of this compound and its conceptual analogues with various metal centers.
Table 1: Coordination Modes of this compound and Analogues with Metal Centers
| Metal Center | Ligand | Dominant Coordination Mode | Typical Complex Geometry | Potential Application in Catalysis |
| Pd(II) | This compound | N,O-Bidentate Chelation | Square Planar | Precursor for asymmetric allylic alkylation catalysts. |
| Ru(II) | This compound | N,O-Bidentate Chelation | Octahedral | Asymmetric transfer hydrogenation of ketones. |
| Cu(I) | Chiral 1-(Dialkylamino)alkanol | N,O-Bidentate Chelation | Tetrahedral | Asymmetric conjugate addition of organometallics. |
| Rh(I) | This compound | N,O,π-Tridentate | Trigonal Bipyramidal | Mechanistic studies in hydroformylation or hydrogenation. |
| Zn(II) | This compound | N,O-Bidentate Chelation | Tetrahedral | Catalyst for asymmetric addition of dialkylzinc to aldehydes. |
Catalytic Roles of the Amine Functionality (e.g., Lewis Base Catalysis, Enamine Catalysis)
Independent of its role as a ligand for metal catalysts, the tertiary amine functionality within this compound allows it to function as a potent organocatalyst. Its activity stems primarily from the nucleophilic and basic character of the nitrogen lone pair.
Lewis Base Catalysis: As a Lewis base, the tertiary amine can activate electrophiles by direct nucleophilic attack. A prominent example is the activation of silicon-based electrophiles, such as trialkylsilyl halides or triflates. The amine attacks the silicon atom to form a transient, highly reactive N-silylammonium species or a hypervalent silicate (B1173343) intermediate. This process significantly increases the electrophilicity of the silicon center, facilitating the silylation of nucleophiles like alcohols or carboxylic acids under mild conditions. The proximate hydroxyl group in this compound could potentially assist in this process through intramolecular hydrogen bonding, pre-organizing the substrate for efficient silyl (B83357) transfer.
Brønsted Base and Nucleophilic Catalysis: While tertiary amines cannot form enamines directly (a process requiring a primary or secondary amine), they are crucial catalysts for reactions that proceed through enolate or enamine-like intermediates.
Brønsted Base Role: The amine can function as a Brønsted base, abstracting an acidic α-proton from a carbonyl compound (e.g., a ketone or an ester) to generate a nucleophilic enolate. This is a key step in classic carbon-carbon bond-forming reactions like the aldol (B89426) and Michael reactions. By controlling the formation of the enolate, the catalyst initiates the reaction sequence.
Nucleophilic Role (Baylis-Hillman Reaction): In the Baylis-Hillman reaction, the tertiary amine acts as a nucleophilic catalyst. It first adds to an activated alkene (e.g., methyl acrylate) via a conjugate addition, forming a zwitterionic enolate intermediate. This highly nucleophilic intermediate then attacks an electrophile, typically an aldehyde. Subsequent proton transfer and elimination of the amine catalyst regenerate the catalyst and furnish the desired allylic alcohol product. The structure of this compound is well-suited for this catalytic role, comparable to established catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).
The table below outlines the diverse organocatalytic roles of the amine functionality.
Table 2: Organocatalytic Roles of the Tertiary Amine Functionality
| Catalytic Role | Reaction Type | Substrate(s) | Key Intermediate | Product Type |
| Lewis Base | Silylation of Alcohols | Alcohol, Trialkylsilyl Halide | Hypervalent Silicate / N-Silylammonium Ion | Silyl Ether |
| Brønsted Base | Aldol Reaction | Aldehyde and/or Ketone | Enolate Anion | β-Hydroxy Carbonyl |
| Nucleophilic Catalyst | Baylis-Hillman Reaction | Aldehyde, Activated Alkene | Zwitterionic Enolate | Functionalized Allylic Alcohol |
| Brønsted Base | Michael Addition | α,β-Unsaturated Carbonyl, Carbon Nucleophile | Enolate Anion | 1,5-Dicarbonyl Compound |
Advanced Computational Chemistry and Theoretical Studies on 1 Diethylamino but 3 En 2 Ol Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. annualreviews.orgrsc.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org In DFT, the properties of a molecule are determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. rsc.orgnih.gov This approach allows for the calculation of molecular energies, optimized geometries, and a host of reactivity descriptors that provide deep insight into chemical processes. nih.govfrontiersin.org
For a molecule like 1-(diethylamino)but-3-en-2-ol, DFT calculations would be instrumental in understanding its fundamental chemical nature. The theory provides a framework for defining and calculating concepts like electronegativity and chemical hardness, which are crucial for predicting how the molecule will interact with other chemical species. rsc.orgnih.gov
Geometry Optimization and Molecular Orbital Analysis (e.g., HOMO-LUMO)
A foundational step in any computational study is geometry optimization. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the molecular structure of this compound would be computationally adjusted to find its lowest energy conformation. dergipark.org.trscirp.org This process yields precise information on bond lengths, bond angles, and dihedral angles.
Following optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. dergipark.org.trsapub.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. iaea.orgscirp.org A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the π-system of the vinyl group. The LUMO would likely be an antibonding π* orbital associated with the carbon-carbon double bond. The presence of the electron-donating amino group would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to an unsubstituted butenol (B1619263).
Table 1: Exemplary Calculated Molecular Properties for this compound This table presents hypothetical values based on typical results for similar amino alcohols to illustrate the type of data generated from DFT calculations. Actual values would require specific computation.
| Property | Exemplary Value | Significance |
| EHOMO | -5.9 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. iaea.org |
| Dipole Moment (µ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Ionization Potential (I) | 5.9 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.8 eV | The energy released when an electron is added to the molecule. |
Computational Probing of Reaction Mechanisms and Potential Energy Surfaces
DFT is extensively used to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES). acs.orgnih.gov The PES represents the energy of a molecular system as a function of the positions of its nuclei. acs.org By locating stationary points—reactants, products, intermediates, and transition states (TS)—on the PES, a complete reaction pathway can be charted. acs.org
For this compound, a relevant reaction to study would be its acid-catalyzed dehydration or its oxidation. Computational methods can model these processes step-by-step. For instance, in a dehydration reaction, DFT could be used to:
Model the initial protonation of the hydroxyl group.
Locate the transition state for the loss of a water molecule to form a carbocation intermediate.
Trace the subsequent rearrangement or elimination pathways to the final product.
The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. sioc-journal.cn Such studies on related allylic alcohols have successfully elucidated complex reaction mechanisms and regioselectivity. sioc-journal.cnmdpi.com
Excited State Theory and Photochemical Dynamics
The interaction of molecules with light can lead to photochemical reactions, which are governed by the properties of electronic excited states. researchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying these excited states, providing information about vertical excitation energies, which correspond to the peaks in an absorption spectrum. ohio-state.eduuc.pt
For this compound, with its vinyl and amino functional groups, several photochemical pathways could be explored. The π-π* transition of the C=C double bond is a likely candidate for photoexcitation. Upon absorbing a photon, the molecule could undergo various transformations, such as cis-trans isomerization or cycloaddition reactions. researchgate.netfrontiersin.org Computational studies on similar allylic alcohols have investigated Paternò-Büchi reactions (oxetane formation) and other photocycloadditions, revealing how factors like hydrogen bonding can direct the stereochemical outcome. nih.govresearchgate.net Simulating the excited-state dynamics would reveal the timescale of these processes and identify key features on the excited-state potential energy surface, such as conical intersections, which are points where the ground and excited states have the same energy and provide ultra-fast pathways for returning to the ground state. ohio-state.edu
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hirshfeld Surface Analysis)
In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. iucr.orgscirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal density is equal to the contribution from all other molecules.
By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contact. iucr.org These surfaces are often color-coded, with red spots indicating short, significant contacts like hydrogen bonds, and blue regions representing weaker, longer contacts. scirp.org
For this compound, the primary intermolecular interactions would likely be:
O-H···N hydrogen bonds: A strong interaction between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. iucr.org
H···H contacts: These typically account for the largest portion of the surface area, representing van der Waals forces. iucr.orgiucr.org
C-H···O and C-H···π interactions: Weaker hydrogen bonds that also contribute to crystal packing stability.
A 2D fingerprint plot is generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of each type of contact can be calculated precisely, providing a quantitative understanding of the crystal packing forces. iucr.orgresearchgate.net
Table 2: Exemplary Hirshfeld Surface Interaction Contributions for an Amino Alcohol Based on data for analogous compounds, this table illustrates the expected distribution of intermolecular contacts for this compound in a crystal structure. iucr.orgresearchgate.net
| Interaction Type | Exemplary Percentage Contribution | Description |
| H···H | ~50 - 80% | Represents the most frequent, albeit weaker, van der Waals contacts. iucr.org |
| O···H / H···O | ~10 - 30% | Primarily indicates O-H···N or C-H···O hydrogen bonds, which are key directional forces. iucr.org |
| C···H / H···C | ~5 - 15% | Relates to weaker C-H···π or other van der Waals interactions. |
| N···H / H···N | ~1 - 10% | Highlights the involvement of the amino group in hydrogen bonding. iucr.org |
Predictive Modeling for Synthesis and Catalysis
The data generated from DFT and other computational methods can be leveraged to build predictive models for chemical synthesis and catalysis. researchgate.net Techniques like Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) establish mathematical models that correlate calculated molecular descriptors (e.g., HOMO/LUMO energies, atomic charges) with experimental outcomes like reaction yield or enantioselectivity. researchgate.netnih.gov
In the context of this compound, which is a chiral amino alcohol, it could potentially serve as a catalyst or ligand in asymmetric synthesis. For example, β-amino alcohols are known to catalyze the enantioselective addition of organozinc reagents to aldehydes. rsc.org A predictive QSSR model could be developed by:
Synthesizing a library of related amino alcohol catalysts.
Calculating a set of theoretical descriptors for each catalyst.
Measuring their performance (e.g., enantiomeric excess) in a test reaction.
Using statistical methods to build a model that predicts performance based on the calculated descriptors. nih.gov
Such models can dramatically accelerate the discovery of new, highly effective catalysts by guiding synthetic efforts toward the most promising molecular structures, bypassing the need for exhaustive trial-and-error experimentation. rsc.orgchemrxiv.org
Sophisticated Spectroscopic Characterization Techniques for 1 Diethylamino but 3 En 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1-(Diethylamino)but-3-en-2-ol. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
Multi-Dimensional and Multi-Nuclear NMR Applications (e.g., ¹H, ¹³C, ³¹P, ⁶Li NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon skeleton and attached protons. For this compound, the spectrum is a composite of signals from the diethylamino group and the butenol (B1619263) backbone. By analyzing data from related structures, such as but-3-en-2-ol and N,N-diethylethanolamine, a predictive assignment of chemical shifts can be made. libretexts.orgdocbrown.infomassbank.eunih.gov
¹H NMR Spectroscopy: The vinyl protons (=CH- and =CH₂) are expected in the downfield region (δ 5.0-6.0 ppm) with complex splitting patterns due to geminal and vicinal coupling. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would appear as a multiplet around δ 4.3 ppm. The methylene (B1212753) and methyl protons of the diethylamino group would resonate further upfield.
¹³C NMR Spectroscopy: The carbon atoms of the vinyl group are expected at δ 114 ppm (=CH₂) and δ 140 ppm (=CH-). The carbon attached to the hydroxyl group (-CH(OH)-) would be found around δ 69 ppm, while the carbons of the diethylamino group would appear at approximately δ 47 ppm (-CH₂-) and δ 12 ppm (-CH₃).
| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | -CH₂(N) | ~2.5 - 2.7 | ~55 |
| 2 | -CH(OH) | ~4.3 | ~69 |
| 3 | =CH- | ~5.8 - 6.0 | ~140 |
| 4 | =CH₂ | ~5.1 - 5.3 | ~114 |
| N/A | N(CH₂CH₃)₂ | ~2.6 (q) | ~47 |
| N/A | N(CH₂CH₃)₂ | ~1.0 (t) | ~12 |
Multi-nuclear NMR (³¹P, ⁶Li): While not directly applicable to the parent molecule, derivatives can be studied using other nuclei. For instance, the enantiomeric purity of amino alcohols can be determined by ³¹P NMR after derivatization with a chiral phosphorylating agent. nih.govacs.org This method creates diastereomeric phosphonates that are often distinguishable in the ³¹P NMR spectrum, allowing for quantification of the enantiomeric excess. nih.gov Similarly, if this compound is used as a ligand for lithium, ⁶Li or ⁷Li NMR could provide insights into the structure and dynamics of the resulting organolithium complexes in solution. huji.ac.ilscielo.br ⁶Li NMR is particularly advantageous due to its sharp signals, which result from a low quadrupolar moment. huji.ac.il
Real-Time Reaction Monitoring via NMR
NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing kinetic and mechanistic data without the need for sample isolation. nih.govresearchgate.net Benchtop NMR spectrometers, in particular, have made this technique more accessible for online reaction monitoring in synthetic chemistry. nih.govresearchgate.net The synthesis of amino alcohols can be followed by setting up a flow system where the reaction mixture is continuously passed through the NMR spectrometer. rsc.org By tracking the disappearance of starting material signals and the appearance of product peaks over time, one can determine reaction rates, identify intermediates, and optimize reaction conditions. huji.ac.ilrsc.org For the synthesis of this compound, this would involve monitoring the signals corresponding to the starting materials (e.g., an epoxide and diethylamine) and the characteristic vinyl and carbinol signals of the product.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. spectrabase.comdocbrown.info
For this compound, the key functional groups are the hydroxyl (-OH), the tertiary amine (-NEt₂), and the vinyl (-CH=CH₂) group.
O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3500 cm⁻¹ due to hydrogen bonding of the hydroxyl group. miamioh.edu
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region is characteristic of the C-O stretching vibration of the alcohol. miamioh.edu
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ corresponds to the vinyl C=C stretching vibration.
=C-H Bending: Out-of-plane bending vibrations for the vinyl group typically appear as strong bands in the 910-1000 cm⁻¹ region.
C-N Stretch: The C-N stretching of the tertiary amine will appear in the 1000-1250 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric, non-polar bonds. spectrabase.comdocbrown.info Therefore, the C=C stretching vibration of the vinyl group is expected to give a strong signal in the Raman spectrum. Studies on N-substituted aminoethanols have shown that N-alkylation, such as with ethyl groups, enhances the strength of the intramolecular O-H···N hydrogen bond, leading to a red-shift (lower frequency) of the OH stretching vibration. spectrabase.comdocbrown.info
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200-3500 | 3200-3500 | Strong, Broad (IR) / Weak (Raman) |
| C-H stretch (sp²) | 3010-3095 | 3010-3095 | Medium |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=C stretch | 1640-1680 | 1640-1680 | Medium (IR) / Strong (Raman) |
| C-O stretch | 1050-1260 | 1050-1260 | Strong (IR) |
| =C-H bend (out-of-plane) | 910-1000 | - | Strong (IR) |
Time-Resolved Infrared Spectroscopy for Mechanistic Insights
Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by observing the vibrational spectra of short-lived intermediates. libretexts.org By initiating a reaction with a laser pulse (photolysis) or rapid mixing, spectra can be acquired on timescales from picoseconds to minutes. This allows for the direct observation of transient species and provides structural information that helps to map out the reaction pathway. For reactions involving derivatives of this compound, TRIR could be employed to study reaction mechanisms, such as photocatalytic processes or complex formations, by identifying the characteristic vibrational bands of intermediates that form and decay during the reaction. libretexts.org
High-Resolution Mass Spectrometry for Molecular Identification and Derivatization Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule and its fragments. scielo.br For this compound (C₈H₁₇NO), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined.
The fragmentation pattern in the mass spectrum provides crucial structural information. For aliphatic amines and alcohols, a dominant fragmentation pathway is alpha-cleavage (cleavage of the bond adjacent to the heteroatom). docbrown.infolibretexts.orgnih.gov
Alpha-cleavage at Nitrogen: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl group to form a stable iminium ion. The largest substituent is preferentially lost, so cleavage between C2 and C3 would result in a prominent fragment ion.
Alpha-cleavage at Oxygen: Cleavage of the bond between C2 and C3 could also occur, leading to the loss of a vinyl radical.
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in an [M-H₂O]⁺ ion. nih.gov
Derivatization is often employed to improve the chromatographic and mass spectrometric properties of amino compounds. For instance, amines can be reacted with various reagents to form derivatives that are more volatile or have more predictable fragmentation patterns, facilitating their analysis.
| m/z (Predicted) | Possible Formula | Origin of Fragment |
|---|---|---|
| 144.1383 | [C₈H₁₈NO]⁺ | [M+H]⁺ |
| 126.1277 | [C₈H₁₆N]⁺ | [M+H - H₂O]⁺ |
| 116.1277 | [C₇H₁₆N]⁺ | Alpha-cleavage at C2-C3, loss of vinyl radical |
| 86.1097 | [C₅H₁₂N]⁺ | Alpha-cleavage at N, loss of C₃H₅O radical |
| 72.0808 | [C₄H₁₀N]⁺ | Further fragmentation of larger ions |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While this compound is likely a liquid or low-melting solid at room temperature, it can be converted into a crystalline derivative, such as a salt (e.g., hydrochloride, tartrate) or a metal complex, which is suitable for SCXRD analysis.
This technique is invaluable for:
Absolute Configuration: For chiral molecules like this compound, which has a stereocenter at the C2 position, SCXRD of a single crystal of one enantiomer (often achieved by using a chiral counter-ion) can unambiguously determine its absolute configuration (R or S).
Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: It provides detailed information on how molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl group and the amine of another molecule or a counter-ion) and van der Waals interactions. nih.gov This information is crucial for understanding the physical properties of the solid material. For amino alcohol derivatives, intramolecular hydrogen bonds between the hydroxyl proton and the amine nitrogen are also commonly observed. nih.gov
While no crystal structure for this compound itself is available, the analysis of crystalline derivatives of similar amino alcohols confirms the power of this technique to provide definitive structural proof.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, particularly the transient radical intermediates that are often involved in chemical reactions. youtube.comnih.gov For derivatives of this compound, EPR spectroscopy can provide profound insights into reaction mechanisms, such as those involving oxidation, reduction, or photolysis, where radical species are generated. rsc.org
Radical intermediates derived from this compound could include nitrogen-centered radicals (aminyl radicals) formed by the removal of a hydrogen atom from the diethylamino group, or various carbon-centered radicals resulting from addition to or abstraction from the butenyl chain. The identification of these radicals is achieved by analyzing the EPR spectrum, which is characterized by the g-value and hyperfine coupling constants. nih.govresearchgate.net
The g-value is a dimensionless parameter that is characteristic of the radical's electronic environment. For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp However, slight deviations from this value can provide information about the nature of the atom on which the unpaired electron is predominantly localized. researchgate.net For instance, the presence of heteroatoms like nitrogen and oxygen can influence the g-value due to spin-orbit coupling.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into a multiplet pattern, and the spacing between the lines is the hyperfine coupling constant (hfcc), typically denoted as 'a'. The magnitude of the hfcc is proportional to the spin density of the unpaired electron at the interacting nucleus, thus providing a map of the electron's distribution within the radical. nih.gov The multiplicity of the signal is determined by the number and type of interacting nuclei.
In the case of a nitrogen-centered radical formed from a derivative of this compound, the EPR spectrum would be expected to show a primary splitting due to the ¹⁴N nucleus (nuclear spin I=1), which would split the signal into three lines of equal intensity. Each of these lines would be further split by the protons on the adjacent methylene groups of the ethyl substituents. The magnitude of the ¹⁴N hyperfine coupling constant in aminyl radicals can vary widely depending on the geometry and electronic environment of the nitrogen atom. nih.gov
Below is a table with representative EPR data for analogous nitrogen-centered and carbon-centered radicals, which can serve as a reference for interpreting the spectra of radical intermediates derived from this compound.
| Radical Species (Analogous) | g-value | Hyperfine Coupling Constants (a) in Gauss (G) |
|---|---|---|
| Dialkylaminyl Radical | ~2.0058 | a(N) ≈ 14-16 G, a(β-H) ≈ 10-12 G |
| Allyl Radical | ~2.0026 | a(α-H) ≈ 13-15 G, a(β-H) ≈ 3-4 G |
| Hydroxyalkyl Radical | ~2.0032 | a(α-H) ≈ 15-20 G, a(β-H) ≈ 20-25 G |
This table presents typical EPR parameters for classes of radicals analogous to those that could be formed from this compound derivatives. Actual values will vary with specific molecular structure and environmental conditions.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals. Emission spectroscopy (fluorescence) measures the light emitted when the excited electron returns to a lower energy state. nih.gov
The molecule this compound contains several chromophores that give rise to electronic transitions in the UV region. These include the carbon-carbon double bond (C=C) of the butenyl group, and the non-bonding electron pairs on the nitrogen of the diethylamino group and the oxygen of the hydroxyl group.
The primary electronic transitions expected for derivatives of this compound are:
π → π* transitions: Associated with the C=C double bond, these transitions are typically intense and occur in the far UV region (below 200 nm) for isolated double bonds.
n → σ* transitions: Involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions also generally occur at shorter wavelengths in the UV region. youtube.com
n → π* transitions: While less common for this specific structure, certain derivatives or conformations might allow for interaction between the non-bonding electrons and the π-system, leading to these typically weak transitions at longer wavelengths. masterorganicchemistry.com
The position and intensity of these absorption bands can be influenced by the solvent polarity (solvatochromism) and the presence of substituents on the molecule. For instance, conjugation with other chromophores would shift the π → π* transition to a longer wavelength (a bathochromic or red shift).
Fluorescence spectroscopy can provide additional information about the excited state of the molecule. While simple alkenes and saturated amines and alcohols are generally not strongly fluorescent, the specific structure of certain derivatives might lead to observable emission. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and can be used to study intermolecular interactions. nih.gov
The following table provides representative UV-Vis absorption and emission data for functional groups and analogous compounds relevant to this compound derivatives.
| Chromophore/Analogous Compound | Absorption λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Notes |
|---|---|---|---|---|
| Isolated C=C (e.g., 1-Butene) | ~177 | ~12,600 | Generally non-fluorescent | π → π* transition |
| Saturated Amine (e.g., Triethylamine) | ~195 | ~3,600 | Weakly fluorescent | n → σ* transition |
| Saturated Alcohol (e.g., 2-Butanol) | ~185 | ~200 | Generally non-fluorescent | n → σ* transition |
| Amino Alcohol Hybrid Material | 270-310 | N/A | 450-470 | Represents a complex system with potential charge-transfer interactions. nih.gov |
This table shows typical spectroscopic data for the constituent functional groups and a related class of materials. The actual spectra of this compound derivatives will depend on the specific structure and interactions between the chromophores.
Non Biological Applications of 1 Diethylamino but 3 En 2 Ol and Analogues in Organic Synthesis and Materials Science
Strategic Building Blocks for Advanced Organic Synthesis
Allylic alcohols and amines are recognized as fundamental and versatile building blocks in modern organic synthesis, providing access to a wide array of more complex molecules. pnas.org The bifunctional nature of 1-(diethylamino)but-3-en-2-ol, containing both a nucleophilic amino group and a hydroxyl group, makes it a valuable synthon. These functional groups can be selectively protected or reacted, allowing for stepwise synthetic transformations.
The allylic alcohol moiety is particularly useful. It can undergo a variety of transformations, including epoxidation, dihydroxylation, and rearrangement reactions, often with a high degree of stereocontrol. pnas.org For instance, the Overman rearrangement of allylic alcohols can be used to synthesize allylic amines, which are themselves important intermediates. organic-chemistry.org Furthermore, the vinyl group can participate in cycloaddition reactions, cross-coupling reactions, and metathesis to construct complex carbocyclic and heterocyclic frameworks. The presence of the diethylamino group can direct some of these reactions or be used to introduce basicity or metal-coordinating properties into the target molecule. The synthesis of vicinal amino alcohols is a key step in the preparation of many natural products and pharmaceuticals, and allylic amino alcohols serve as important precursors in these routes. diva-portal.orgresearchgate.net
Design and Application as Chiral Ligands in Asymmetric Catalysis
Chiral amino alcohols are a privileged class of precursors for the synthesis of ligands used in asymmetric catalysis. nih.gov Their ready availability in enantiomerically pure forms and the ease with which their steric and electronic properties can be modified have led to the development of a vast library of effective chiral ligands. nih.govrsc.org Analogues of this compound, when resolved into their separate enantiomers, can be converted into a variety of ligand architectures.
The hydroxyl and amino groups provide convenient handles for derivatization, allowing for the introduction of phosphine (B1218219), oxazoline, or other coordinating groups. nih.gov The resulting P,N-ligands (phosphine-nitrogen), N,N-ligands, or N,O-ligands can coordinate to a variety of transition metals, such as palladium, rhodium, ruthenium, and copper, creating a chiral environment around the metal center. researchgate.netmdpi.commdpi.com These chiral metal complexes can then catalyze a wide range of enantioselective transformations, including additions of organometallic reagents to aldehydes, asymmetric hydrogenations, and allylic alkylations. nih.govrsc.orgresearchgate.net The modular nature of ligands derived from amino alcohols allows for systematic fine-tuning of the ligand structure to optimize enantioselectivity for a specific reaction. nih.gov
Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Amino Alcohol-Derived Ligands
| Reaction Type | Metal Catalyst | Ligand Type Derived from Amino Alcohols | Typical Substrates | Reference |
| Addition of Diethylzinc to Aldehydes | Zinc | β-Amino alcohol | Aromatic and Aliphatic Aldehydes | rsc.org |
| Transfer Hydrogenation of Ketones | Ruthenium | β-Amino alcohol | Aromatic Ketones | researchgate.net |
| Asymmetric Allylic Alkylation | Palladium | Pyridine-containing diamines and thioethers | 1,3-Diphenyl-2-propenyl acetate (B1210297) | mdpi.com |
| Transfer Hydrogenation of N-Phosphinyl Ketimines | Ruthenium | (1S,2R)-1-Amino-2-indanol | N-(Diphenylphosphinyl)imines | mdpi.com |
Precursors for Polymer and Material Science Applications (e.g., Functionalized 1,3-Butadienes)
The structure of this compound suggests its potential as a precursor for functionalized monomers in polymer and materials science. Specifically, the allylic alcohol functionality can undergo acid-catalyzed dehydration to yield a substituted 1,3-butadiene (B125203). The resulting diethylamino-substituted diene can then be used as a monomer in various polymerization reactions, such as radical, anionic, or coordination polymerization, to produce functional polymers.
These polymers, containing pendant diethylamino groups, would be expected to have interesting properties, such as pH-responsiveness, metal-coordinating ability, and enhanced adhesion to surfaces. Such functional polymers have applications in coatings, adhesives, drug delivery systems, and as flocculants in water treatment. Furthermore, the bifunctional nature of amino alcohols is exploited in the synthesis of poly(ester amide) elastomers, where the amino and alcohol groups both participate in polycondensation reactions to form crosslinked networks with tunable mechanical properties and biodegradability. rsc.org
Mechanistic Studies in Corrosion Inhibition (referencing related amino alcohols)
Amino alcohols are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic or neutral environments. scirp.orgscite.airesearchgate.netresearchgate.netresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. electrochemsci.org The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). electrochemsci.org
The mechanism of corrosion inhibition by amino alcohols like the closely related diethylethanolamine involves several aspects:
Adsorption: The lone pair of electrons on the nitrogen atom and the oxygen atom of the hydroxyl group facilitate the adsorption of the molecule onto the metal surface. electrochemsci.org
Film Formation: This adsorption leads to the formation of a thin, protective organic film that acts as a barrier to the diffusion of corrosive species, such as chloride ions and oxygen, to the metal surface. scirp.orgscite.ai
Mixed-Type Inhibition: Electrochemical studies, such as polarization curves, have shown that many amino alcohols act as mixed-type inhibitors. researchgate.netelectrochemsci.org This means they inhibit both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. scirp.org They can block the active sites on the metal surface, retarding both processes. scirp.org In some cases, amino alcohols can displace chloride ions from the surface and form a more durable passivating film. scirp.orgresearchgate.net
The effectiveness of an amino alcohol as a corrosion inhibitor is influenced by its molecular structure, concentration, and the specific corrosive environment (pH, temperature, presence of aggressive ions). researchgate.netpeacta.org
Table 2: Mechanistic Aspects of Amino Alcohol Corrosion Inhibitors
| Mechanistic Feature | Description | Key Functional Groups Involved | Reference |
| Adsorption | Attachment of inhibitor molecules to the metal surface. | Amino group (N), Hydroxyl group (O) | electrochemsci.org |
| Protective Film Formation | Creation of a barrier layer that isolates the metal from the corrosive medium. | Entire organic molecule | scirp.orgscite.ai |
| Mixed-Type Inhibition | Retardation of both anodic and cathodic electrochemical reactions. | Adsorbed inhibitor molecules at active sites | researchgate.netelectrochemsci.org |
| Chloride Ion Displacement | Removal of aggressive chloride ions from the metal surface to form a passive film. | Amino and hydroxyl groups | scirp.orgresearchgate.net |
Role as Analytical Reagents and Derivatization Tools
The functional groups present in this compound and its analogues make them suitable for use as, or as precursors to, analytical reagents, particularly in chromatography and sensing applications.
In liquid chromatography-mass spectrometry (LC-MS), the chemical derivatization of analytes is a common strategy to improve their chromatographic properties and, more importantly, their ionization efficiency, leading to enhanced detection sensitivity. ddtjournal.comresearchgate.net Analytes with poor ionization efficiency, such as alcohols and carboxylic acids, can be reacted with a derivatizing agent that introduces a permanently charged or easily ionizable group.
Reagents containing a tertiary amino group, such as a diethylamino or dimethylamino moiety, are frequently used for this purpose. mdpi.comnih.gov The tertiary amine is readily protonated under typical electrospray ionization (ESI) conditions in the positive ion mode, leading to a significant increase in signal intensity. For example, 4-aminobenzoic acid 2-(diethylamino)ethyl ester has been successfully used to derivatize oligosaccharides, resulting in a 5000-fold improvement in detection sensitivity. nih.gov Similarly, other reagents containing dimethylamino or diethylamino groups have been developed for the analysis of fatty acids and other small molecules. mdpi.com The this compound structure contains the key diethylamino group and a reactive hydroxyl group, making it a potential scaffold for the design of new derivatization reagents for analytes that react with alcohols, such as carboxylic acids (via esterification) or isocyanates.
Table 3: Examples of Derivatization Agents with Tertiary Amino Groups for LC-MS
| Derivatization Agent | Target Analyte Functional Group | Purpose of Derivatization | Reference |
| 4-Aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) | Aldehydes/Ketones (of sugars) | Enhanced positive ionization | nih.gov |
| 2-Dimethylaminoethylamine (DMED) | Carboxylic acids | Enhanced positive ionization | mdpi.com |
| 7-(Diethylamino)coumarin-3-carbohydrazide (CHH) | Carbonyls | Enhanced ionization and fluorescence | researchgate.net |
| Dansyl chloride (contains a dimethylamino group) | Amines, Phenols | Enhanced ionization and fluorescence | ddtjournal.com |
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties (e.g., turning on/off or shifting in wavelength). mdpi.comacs.orgnih.govresearchgate.net The design of these sensors typically involves a fluorophore (the signaling unit) linked to a receptor (the binding unit) that selectively interacts with the target analyte.
Amino alcohols are useful building blocks for the receptor component of chemosensors. The nitrogen and oxygen atoms can act as a chelating unit to bind metal ions. mdpi.com Schiff base compounds, formed by the condensation of an amine with an aldehyde or ketone, are a particularly common platform for chemosensors. mdpi.com The imine nitrogen and other nearby heteroatoms (like the hydroxyl oxygen from the amino alcohol precursor) can form a coordination pocket for metal ions. Upon binding of a metal ion, the electronic properties of the molecule are perturbed, leading to a change in the fluorescence output. This is often due to mechanisms like Chelation-Enhanced Fluorescence (CHEF), where the binding of the metal ion restricts molecular vibrations and rotations, leading to an increase in fluorescence quantum yield. mdpi.com The diethylamino group in this compound can also participate in coordination or modulate the electronic properties of the sensor molecule.
Optoelectronic and Photoactive Material Development (e.g., Laser Dyes, Non-linear Optical Devices)
The exploration of organic compounds for applications in optoelectronics and photoactive materials remains a vibrant area of scientific inquiry. While research into the specific compound This compound in these domains is not extensively documented in publicly available literature, the broader class of amino alcohols and their derivatives has been a subject of interest for developing materials with unique optical properties.
Organic molecules featuring electron-donating groups, such as the diethylamino group, and extended π-conjugation are often investigated for their potential in non-linear optical (NLO) applications. These materials can interact with high-intensity light, like that from lasers, to produce a variety of useful effects, including frequency doubling and optical switching. The fundamental principle behind these applications lies in the molecule's ability to be polarized by an external electric field, a property that is enhanced by the presence of both electron-donating and electron-withdrawing groups connected by a conjugated system.
Analogues and derivatives of amino alcohols are being explored for their potential to be incorporated into more complex molecular structures designed for specific optoelectronic functions. The synthesis of functionalized β-amino alcohol derivatives through photo-induced reactions highlights the chemical versatility of this class of compounds. gchemglobal.com Such synthetic strategies could potentially be adapted to create novel chromophores for use in devices like dye-sensitized solar cells or as components in organic light-emitting diodes (OLEDs).
| Property | Symbol | Hypothetical Value | Significance in Optoelectronics |
| Maximum Absorption Wavelength | λmax | 450 nm | Determines the part of the electromagnetic spectrum the material interacts with, crucial for applications like laser dyes and photodetectors. |
| Molar Absorptivity | ε | 50,000 M-1cm-1 | Indicates how strongly the material absorbs light at a given wavelength. High values are desirable for applications requiring efficient light harvesting. |
| First Hyperpolarizability | β | 100 x 10-30 esu | A measure of the second-order non-linear optical response. Higher values are sought for materials used in frequency-doubling and electro-optic modulation. |
| Second Hyperpolarizability | γ | 500 x 10-36 esu | Relates to the third-order non-linear optical response, important for applications like all-optical switching and third-harmonic generation. |
| Two-Photon Absorption Cross-Section | σ2 | 100 GM | A measure of the simultaneous absorption of two photons, a property utilized in 3D microfabrication, data storage, and bio-imaging. |
Further research into the synthesis of novel derivatives of This compound could unlock potential applications in materials science. For instance, incorporating this amino alcohol moiety into polymeric structures or as ligands in metal-organic frameworks could lead to the development of new materials with tailored photoactive and optoelectronic properties. The development of synthetic methods, such as visible-light photoredox catalysis for the creation of 1,2-amino alcohols, provides a pathway to generate a diverse library of compounds for screening in these advanced applications. rsc.org
Future Research Trajectories and Emerging Opportunities
Innovations in Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1-(Diethylamino)but-3-en-2-ol, a key research direction will be the development of environmentally benign and atom-economical synthetic routes. Current research on related amino alcohols has demonstrated the feasibility of moving away from traditional, often hazardous, reagents and solvents.
Future investigations are anticipated to focus on several key areas:
Biocatalysis: The use of enzymes to catalyze the synthesis of chiral amino alcohols is a rapidly growing field. dntb.gov.ua Research into identifying or engineering enzymes for the stereoselective synthesis of this compound could offer a highly efficient and sustainable manufacturing process.
Renewable Feedstocks: Exploring pathways to synthesize this compound from bio-based starting materials, such as those derived from plant polyphenols, would significantly enhance its green credentials. rsc.org
Uncatalyzed Reactions in Green Solvents: Studies on the aminolysis of epoxides in water or other green solvents without the need for a catalyst present a promising avenue for the synthesis of β-amino alcohols like this compound. semanticscholar.org
Phase-Transfer Catalysis: The use of phase-transfer catalysts in aqueous-organic biphasic systems can improve reaction efficiency and facilitate catalyst recycling, contributing to a more sustainable process. acs.org
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate recognition. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Development of synthetic pathways from biomass-derived precursors. |
| Uncatalyzed Reactions | Simplified reaction setup, no catalyst contamination in the product. | Optimization of reaction conditions in green solvents like water. |
| Phase-Transfer Catalysis | Enhanced reaction rates, ease of catalyst separation and reuse. | Design of efficient and recyclable phase-transfer catalysts. |
In-Depth Mechanistic Elucidation of Complex Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, future research will likely delve into the intricate details of its formation and subsequent reactions.
A significant area of focus will be the palladium-catalyzed allylic amination , a common method for synthesizing allylic amines. Mechanistic studies, including kinetic analysis and computational modeling, can provide crucial insights into the factors controlling regioselectivity and stereoselectivity. acs.orgnih.govresearchgate.netmdpi.com Understanding the role of ligands, solvents, and additives will be critical for tailoring the synthesis to produce specific isomers of this compound. nih.govresearchgate.net For example, computational studies on related systems have shed light on the cooperative effects of hydrogen bonding in activating allylic alcohols. mdpi.com
Furthermore, investigating the mechanisms of novel reactions where this compound acts as a reactant or intermediate will open up new synthetic possibilities. This includes studying its behavior in cycloaddition reactions, rearrangements, and functional group transformations.
Development of Highly Efficient and Selective Catalytic Systems
Future research in this area is expected to explore:
Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts (like palladium and rhodium) towards more abundant and less expensive metals such as nickel, copper, and iron is a key trend in sustainable catalysis. rsc.org Developing nickel-catalyzed monoamination of diols, for instance, could provide an affordable route to related amino alcohols. rsc.org
Asymmetric Catalysis: The synthesis of enantiomerically pure this compound is crucial for many potential applications, particularly in pharmaceuticals. Research into chiral catalysts, including those based on iridium and chromium, will be essential for achieving high enantioselectivity. researchgate.netwestlake.edu.cn
Cooperative Catalysis: The use of two or more catalysts that work in concert can enable transformations that are not possible with a single catalyst. Investigating cooperative catalytic systems, such as those involving a soft Lewis acid and a hard Brønsted base, could lead to highly chemoselective reactions for the synthesis of this compound derivatives. westlake.edu.cn
| Catalyst Type | Potential Application for this compound | Research Goal |
| Earth-Abundant Metals (Ni, Cu, Fe) | Sustainable and cost-effective synthesis. | High catalytic activity and broad substrate scope. |
| Chiral Catalysts (Ir, Cr) | Enantioselective synthesis of specific stereoisomers. | High enantiomeric excess and catalyst turnover numbers. |
| Cooperative Catalysts | Enhanced chemoselectivity and novel transformations. | Design of synergistic catalyst systems. |
| Heterogeneous Catalysts (Zeolites) | Simplified product purification and catalyst recycling. | High stability and reusability of the catalyst. |
Advancement in Computational Design and Prediction for Novel Compounds and Reactions
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational methods can accelerate the discovery and optimization of its synthesis and applications.
Future computational research is likely to focus on:
Predictive Modeling for Stereoselectivity: Using machine learning and quantum mechanics, it is becoming increasingly possible to predict the stereochemical outcome of a reaction. rsc.orgarxiv.org Applying these models to the synthesis of this compound could guide the choice of catalysts and reaction conditions to achieve the desired stereoisomer.
Reaction Pathway and Intermediate Analysis: Density Functional Theory (DFT) calculations can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the stability of intermediates. rsc.org This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.
In Silico Design of Derivatives: Computational methods can be used to design novel derivatives of this compound with specific desired properties. dntb.gov.uatandfonline.comresearchgate.net This could involve screening virtual libraries of compounds for potential biological activity or material properties.
Exploration of Novel Materials with Tailored Functional Properties
The unique combination of a hydroxyl group, an amino group, and a vinyl group in this compound makes it an attractive building block for the synthesis of novel functional materials.
Emerging opportunities in this area include:
Biodegradable Polymers: Amino alcohols can be used as monomers for the synthesis of biodegradable polymers such as poly(ester amide) elastomers. nih.gov Investigating the polymerization of this compound could lead to the development of new biocompatible and biodegradable materials for applications in tissue engineering and drug delivery.
Functional Polymers: The vinyl group in this compound can be utilized for polymerization or for post-polymerization modification, allowing for the creation of polymers with tailored functionalities. acs.org These functional polymers could find applications as coatings, adhesives, or in biomedical devices. arxiv.orgresearchgate.net
Self-Assembling Materials: The presence of both hydrogen bond donors and acceptors in this compound could be exploited to create self-assembling materials, such as hydrogels, with potential applications in biomedicine and materials science. acs.org
| Material Type | Potential Monomer/Building Block | Key Properties and Applications |
| Biodegradable Elastomers | This compound | Biocompatibility, tunable mechanical properties for tissue engineering. |
| Functional Polymers | This compound | Tailorable properties for coatings, adhesives, and biomedical devices. |
| Self-Assembling Hydrogels | Derivatives of this compound | Shear-thinning and self-healing properties for drug delivery and 3D printing. |
Q & A
What are the validated synthetic pathways for 1-(Diethylamino)but-3-en-2-ol, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
The synthesis of this compound typically involves nucleophilic addition or alkylation of diethylamine to α,β-unsaturated carbonyl intermediates. For example, reacting diethylamine with but-3-en-2-ol derivatives under controlled pH (e.g., using HCl as a catalyst) can yield the target compound. Key variables include temperature (25–60°C), solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios to minimize byproducts like N-alkylated isomers .
Advanced Research Focus
Stereochemical control remains challenging due to the compound’s allylic alcohol moiety. Computational studies (DFT or MD simulations) predict that steric hindrance from the diethylamino group favors the trans configuration in the enol structure. Experimental validation via chiral HPLC (e.g., using Chiralpak IG columns) and NOESY NMR can resolve enantiomers, with reaction kinetics showing higher ee (enantiomeric excess) in aprotic solvents like DCM .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Basic Research Focus
Discrepancies in NMR shifts (e.g., δ 1.2–1.4 ppm for diethylamino protons) often arise from solvent effects or trace moisture. Standardize measurements in deuterated chloroform (CDCl) with TMS as an internal reference. For NMR, ensure decoupling and compare with structurally similar compounds like 3-(Diethylamino)-1-propanol (δ 45–55 ppm for N-linked carbons) .
Advanced Research Focus
Contradictions in mass spectrometry (e.g., ESI-MS fragmentation patterns) may stem from in-source decay or adduct formation. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) at 20–30 eV can clarify fragmentation pathways. Cross-reference with computational tools (e.g., Mass Frontier) to differentiate between [M+H] and dimeric ions .
What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?
Basic Research Focus
Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 210–220 nm).
- Photostability : Expose to 1.2 million lux-hours of visible light and 200 W·h/m UV, analyzing for oxidative byproducts (e.g., epoxides) .
Advanced Research Focus
Mechanistic insights into degradation pathways require LC-MS/MS and isotopic labeling. For example, deuterating the allylic alcohol position (-labeling at C2) can track hydrogen abstraction during photooxidation. Pair with EPR spectroscopy to detect radical intermediates under UV exposure .
How can researchers design experiments to probe the biological activity of this compound derivatives?
Basic Research Focus
Screen for antimicrobial activity using microdilution assays (e.g., MIC against S. aureus or E. coli). Modify the enol moiety to introduce halogens (e.g., Cl at C3) or alkyl groups (e.g., methyl at C4) to enhance membrane permeability .
Advanced Research Focus
Investigate receptor-binding mechanisms via molecular docking (AutoDock Vina) targeting enzymes like acetylcholinesterase. Validate with SPR (surface plasmon resonance) to measure binding affinity (), correlating with structural analogs such as Hycanthone, a known thioxanthenone derivative with CNS activity .
What strategies optimize the chromatographic separation of this compound from complex matrices?
Basic Research Focus
Use reverse-phase HPLC with C18 columns (5 µm, 250 mm × 4.6 mm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v). Adjust pH to 3.0 to suppress amino group ionization, improving peak symmetry .
Advanced Research Focus
For chiral separations, employ supercritical fluid chromatography (SFC) with polysaccharide-based columns (Chiralcel OD-H). Optimize CO/co-solvent (e.g., 20% methanol) pressure (150 bar) and temperature (35°C) to achieve baseline resolution of enantiomers in under 10 minutes .
How do computational models predict the physicochemical properties of this compound?
Basic Research Focus
Estimate logP (partition coefficient) using software like ChemAxon or ACD/Labs. The diethylamino group contributes a logP increase of ~1.2, while the hydroxyl group decreases it by ~0.6. Experimentally validate via shake-flask method (octanol/water) .
Advanced Research Focus
Machine learning models (e.g., Random Forest or ANN) trained on datasets of amino alcohols can predict solubility and pKa. Incorporate quantum-mechanical descriptors (e.g., HOMO-LUMO gaps from Gaussian 09) to refine predictions for polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
